Cas no 2227706-15-0 (2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole)

2-Methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole is a chiral epoxide-functionalized thiazole derivative with significant utility in synthetic organic chemistry. Its key structural features include a methoxy-substituted thiazole core and an (R)-configured oxirane ring, making it a versatile intermediate for stereoselective synthesis. The compound’s reactive epoxide moiety enables ring-opening reactions, facilitating the construction of complex heterocyclic frameworks or chiral building blocks. Its stability under controlled conditions and high purity make it suitable for pharmaceutical and agrochemical applications, particularly in the development of bioactive molecules. The thiazole scaffold further enhances its potential as a precursor for ligands or catalysts in asymmetric synthesis. Proper handling requires adherence to standard safety protocols for epoxides.
2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole structure
2227706-15-0 structure
Product name:2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole
CAS No:2227706-15-0
MF:C6H7NO2S
MW:157.190280199051
CID:5877532
PubChem ID:165610125

2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole
    • EN300-1761299
    • 2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
    • 2227706-15-0
    • Inchi: 1S/C6H7NO2S/c1-8-6-7-2-5(10-6)4-3-9-4/h2,4H,3H2,1H3/t4-/m1/s1
    • InChI Key: KLFAQPHTSANRGT-SCSAIBSYSA-N
    • SMILES: S1C(=NC=C1[C@H]1CO1)OC

Computed Properties

  • Exact Mass: 157.01974964g/mol
  • Monoisotopic Mass: 157.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 62.9Ų

2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1761299-0.1g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
0.1g
$1685.0 2023-09-20
Enamine
EN300-1761299-0.5g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
0.5g
$1838.0 2023-09-20
Enamine
EN300-1761299-10.0g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
10g
$8234.0 2023-06-03
Enamine
EN300-1761299-1.0g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
1g
$1915.0 2023-06-03
Enamine
EN300-1761299-1g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
1g
$1915.0 2023-09-20
Enamine
EN300-1761299-0.05g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
0.05g
$1608.0 2023-09-20
Enamine
EN300-1761299-2.5g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
2.5g
$3752.0 2023-09-20
Enamine
EN300-1761299-5.0g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
5g
$5553.0 2023-06-03
Enamine
EN300-1761299-0.25g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
0.25g
$1762.0 2023-09-20
Enamine
EN300-1761299-5g
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
2227706-15-0
5g
$5553.0 2023-09-20

Additional information on 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole

Research Briefing on 2-Methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole (CAS: 2227706-15-0): Recent Advances and Applications

The compound 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole (CAS: 2227706-15-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have highlighted the role of 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole as a versatile intermediate in the synthesis of bioactive molecules. Its epoxide moiety and thiazole ring make it a valuable scaffold for designing inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a covalent modifier of cysteine residues in protein targets, suggesting potential applications in targeted therapy.

In terms of synthetic methodology, advances in asymmetric catalysis have enabled more efficient production of the (2R)-epoxide configuration, as reported in a 2024 Organic Letters publication. The optimized route achieves >90% enantiomeric excess, addressing previous challenges in stereocontrol. Concurrently, computational studies have elucidated the compound's binding modes with biological targets, particularly its interaction with the active site of PI3Kδ, a kinase implicated in immune disorders.

Biological evaluations reveal promising activity profiles. In vitro assays against a panel of cancer cell lines (2023, Bioorganic Chemistry) showed selective cytotoxicity against hematological malignancies, with IC50 values ranging from 0.8-5.2 μM. Mechanistic studies indicate this compound induces apoptosis through mitochondrial membrane depolarization and caspase-3 activation. Notably, its combination with standard chemotherapeutics demonstrated synergistic effects in preclinical models of lymphoma.

The safety profile of 2227706-15-0 has been investigated in recent ADMET studies. While showing good metabolic stability in human liver microsomes (t1/2 > 120 min), researchers have identified potential CYP3A4-mediated drug-drug interactions that warrant consideration in therapeutic development. Patent filings in Q1 2024 suggest growing commercial interest, with applications covering its use as a building block for kinase inhibitors and immune modulators.

Looking forward, the unique reactivity of the oxirane ring in 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole positions it as a valuable tool for chemical biology probes and PROTAC development. Ongoing clinical translation efforts focus on its derivatives for treating B-cell malignancies and autoimmune diseases, with two investigational new drug (IND) applications expected to be filed by 2025 based on current development pipelines.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk